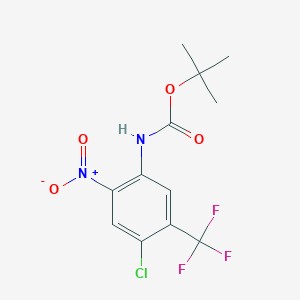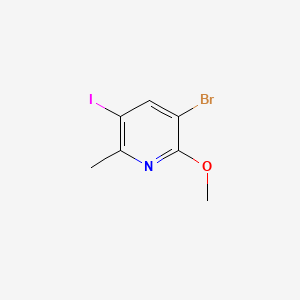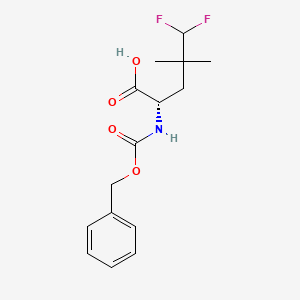
3-Bromo-N,1-dimethyl-1H-pyrazole-4-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine typically involves the bromination of a pyrazole precursor followed by methylation. One common method includes the reaction of 3-bromo-1-methyl-1H-pyrazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated pyrazoles.
Aplicaciones Científicas De Investigación
(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-1H-pyrazole: Lacks the methyl and amine groups, making it less versatile in certain applications.
1-methyl-1H-pyrazole:
4-methyl-1H-pyrazole: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C6H10BrN3 |
|---|---|
Peso molecular |
204.07 g/mol |
Nombre IUPAC |
1-(3-bromo-1-methylpyrazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H10BrN3/c1-8-3-5-4-10(2)9-6(5)7/h4,8H,3H2,1-2H3 |
Clave InChI |
SFRISSLJJULBPM-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CN(N=C1Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
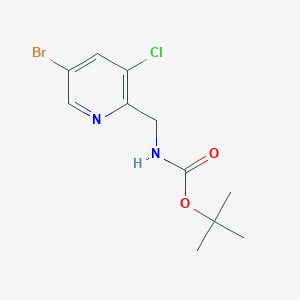
![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
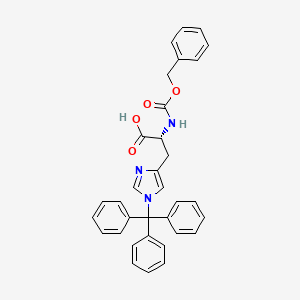

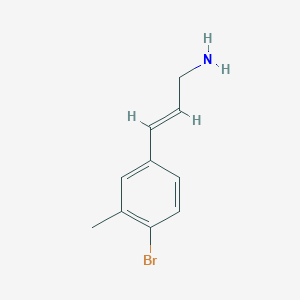
![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)
![sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)
